molecular formula C11H16N6O4S B12068975 (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate CAS No. 1258652-62-8

(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate

Cat. No.: B12068975
CAS No.: 1258652-62-8
M. Wt: 328.35 g/mol
InChI Key: YBHABKJDGGADDB-UHFFFAOYSA-N
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Description

The compound (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate is a complex organic molecule that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available precursors

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to facilitate the reaction.

    Introduction of the Tetrahydrofuran-2-ylmethyl Group: This step typically involves the use of a tetrahydrofuran derivative, which is reacted with the triazolopyrimidine core under specific conditions to achieve the desired substitution.

    Methanesulfonate Ester Formation: The final step involves the esterification of the intermediate compound with methanesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate: can be compared with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonate ester, in particular, can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1258652-62-8

Molecular Formula

C11H16N6O4S

Molecular Weight

328.35 g/mol

IUPAC Name

[7-amino-3-(oxolan-2-ylmethyl)triazolo[4,5-d]pyrimidin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C11H16N6O4S/c1-22(18,19)21-6-8-13-10(12)9-11(14-8)17(16-15-9)5-7-3-2-4-20-7/h7H,2-6H2,1H3,(H2,12,13,14)

InChI Key

YBHABKJDGGADDB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC(=C2C(=N1)N(N=N2)CC3CCCO3)N

Origin of Product

United States

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